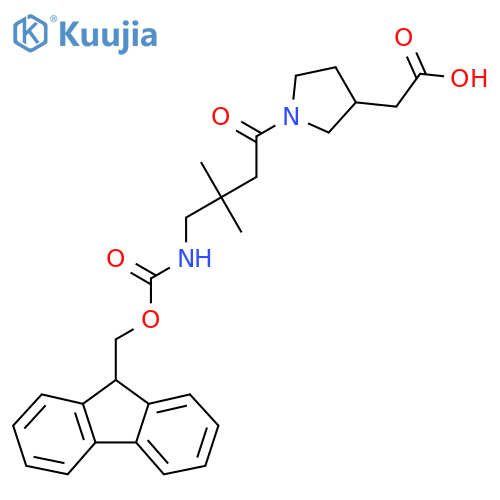Cas no 2171956-97-9 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid)

2171956-97-9 structure
商品名:2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid
- 2171956-97-9
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid
- EN300-1561280
-
- インチ: 1S/C27H32N2O5/c1-27(2,14-24(30)29-12-11-18(15-29)13-25(31)32)17-28-26(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23H,11-17H2,1-2H3,(H,28,33)(H,31,32)
- InChIKey: ONVCQYJODZVBNZ-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CC(=O)O)C1
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 731
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 95.9Ų
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1561280-0.05g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1561280-5.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1561280-1.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1561280-0.25g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1561280-2.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1561280-0.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1561280-5000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 5000mg |
$9769.0 | 2023-09-25 | ||
| Enamine | EN300-1561280-500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1561280-50mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1561280-100mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]pyrrolidin-3-yl}acetic acid |
2171956-97-9 | 100mg |
$2963.0 | 2023-09-25 |
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid 関連文献
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
2171956-97-9 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid) 関連製品
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
